
Carebastine-d5
Overview
Description
Carebastine-d5 (4-[4-[4-(phenyl-d5)-phenylmethoxy)-1-piperidinyl]-1-oxobutyl]-alpha,alpha-dimethyl benzeneacetic acid) is a deuterated analog of Carebastine, the active metabolite of the antihistamine Ebastine. As a stable isotope-labeled compound, this compound is primarily utilized as an internal standard in quantitative analyses such as GC-MS and LC-MS to enhance the accuracy of Carebastine measurements in pharmacokinetic and metabolic studies . Its molecular formula is C32H32D5NO4 (MW: 504.7 Da), and it exhibits a purity of >99% deuterated forms (d1-d5) . Pharmacologically, this compound retains the histamine H1 receptor antagonism of its parent compound, with a reported Ki of 75.86 nM and an IC50 of 120 nM for inhibiting histamine-induced tracheal contraction in guinea pigs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carebastine-d5 involves the incorporation of deuterium atoms into the carebastine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:
Starting Material: The synthesis begins with the preparation of deuterated benzyl chloride.
Intermediate Formation: The deuterated benzyl chloride is then reacted with piperidine to form a deuterated piperidine intermediate.
Final Product: The intermediate is further reacted with other reagents to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated solvents and reagents is optimized to achieve high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Carebastine-d5, like carebastine, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated analogues of reduced carebastine.
Substitution: this compound can undergo substitution reactions where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated oxides, while reduction may yield deuterated alcohols or amines .
Scientific Research Applications
Pharmacokinetic Studies
Carebastine-d5 serves as an internal standard in pharmacokinetic studies, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its deuterium labeling facilitates the differentiation between this compound and non-deuterated carebastine in biological samples, enabling researchers to accurately trace the absorption, distribution, metabolism, and excretion (ADME) of the parent compound.
In drug development, this compound is instrumental in validating analytical methods for new pharmaceutical formulations. Its use enables researchers to ensure the accuracy and reliability of assays measuring drug concentrations in various formulations. Additionally, it aids in understanding the metabolic pathways of carebastine and its derivatives.
Biochemical Research
This compound is utilized in studies investigating the biological effects and mechanisms of action of carebastine and its metabolites. It has been shown to act as an antagonist at histamine H1 receptors, which are crucial for mediating allergic responses.
Case Study: Mechanism of Action
In a study involving human nasal epithelial cells from patients with allergies, this compound demonstrated a significant reduction in the production of chemokines such as RANTES/CCL5 and MCP-1/CCL2. This finding underscores its potential therapeutic applications in treating allergic conditions by blocking histamine-induced inflammatory responses .
Clinical Implications
The clinical implications of this compound extend to its use in understanding patient-specific responses to antihistamines. Research indicates that age and gender may influence the pharmacokinetics of ebastine and carebastine, with elderly patients exhibiting different absorption rates compared to younger individuals . Such insights are vital for optimizing dosing regimens in diverse populations.
Additional Applications
This compound also shows promise in:
- Anti-Angiogenic Research : Studies suggest it may inhibit vascular endothelial growth factor-induced proliferation in endothelial cells, indicating potential applications in diseases characterized by excessive angiogenesis .
- Analytical Chemistry : It serves as a reference standard in various analytical techniques, enhancing the precision of measurements related to carebastine quantification.
Mechanism of Action
Carebastine-d5, as a deuterium-labeled analogue, shares the same mechanism of action as carebastine. Carebastine acts as a histamine H1 receptor antagonist, blocking the action of histamine on H1 receptors. This results in the inhibition of histamine-induced allergic responses such as vasodilation, increased vascular permeability, and smooth muscle contraction . Additionally, carebastine has been shown to inhibit the expression of vascular endothelial growth factor (VEGF) and macrophage migration inhibitory factor, contributing to its anti-inflammatory and anti-angiogenic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Carebastine (Non-deuterated Parent Compound)
- Structural Relationship : Carebastine-d5 differs from Carebastine by the substitution of five hydrogen atoms with deuterium at the phenyl ring positions, enhancing its stability for analytical applications .
- Functional Role : While Carebastine itself is the bioactive metabolite of Ebastine, this compound lacks therapeutic use and is restricted to laboratory research as an internal standard .
- Pharmacological Data: Both compounds share identical H1 receptor antagonism, but this compound’s deuterium labeling minimizes metabolic interference in assays, a critical advantage over the non-deuterated form .
Ebastine-d5 (Parent Drug Derivative)
- Structural Relationship : Ebastine-d5 is the deuterated form of Ebastine, the prodrug metabolized into Carebastine. Unlike this compound, Ebastine-d5 retains the ester group necessary for metabolic activation .
- Application : Ebastine-d5 is used to study the pharmacokinetics of Ebastine, whereas this compound focuses on quantifying its metabolite .
- Safety Profile : Both compounds require strict laboratory handling protocols, but Ebastine-d5’s role in prodrug metabolism studies introduces distinct analytical challenges .
Hydroxyebastine-d5 (Oxidative Metabolite)
- Structural Relationship : Hydroxyebastine-d5 is a deuterated oxidative metabolite of Ebastine, differing from this compound by the presence of a hydroxyl group .
- Functional Role : Used alongside this compound in metabolic pathway studies, Hydroxyebastine-d5 helps elucidate phase I metabolism but lacks direct H1 receptor antagonism .
Deuterated Antihistamines in Research
Cetirizine D4 Dihydrochloride
- Structural Features : Cetirizine D4 is a deuterated form of the second-generation antihistamine Cetirizine, with four deuterium atoms replacing hydrogens .
- Comparison: Selectivity: Cetirizine targets peripheral H1 receptors with minimal CNS penetration, while this compound’s parent compound acts centrally and peripherally . Analytical Use: Both serve as internal standards, but Cetirizine D4 is favored in allergy drug monitoring due to its lower nonspecific binding in assays .
Carbinoxamine-d6 Maleate
- Structural Features: This deuterated derivative of Carbinoxamine (a first-gen antihistamine) incorporates six deuterium atoms .
- Comparison: Pharmacology: Carbinoxamine-d6’s parent drug has sedative effects, contrasting with Carebastine’s non-sedative profile . Purity: Carbinoxamine-d6 achieves 99.34% purity, slightly higher than this compound’s >99%, impacting reproducibility in trace analyses .
Key Comparative Data
Biological Activity
Carebastine-d5 is a deuterated form of carebastine, the active metabolite of ebastine, which is an antihistamine used primarily for allergic conditions. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, and clinical implications based on diverse research studies.
Overview of this compound
Carebastine is formed through the metabolism of ebastine, which is extensively metabolized in the liver. The primary metabolic pathways involve cytochrome P450 enzymes, particularly CYP2J2 and CYP3A4. Carebastine exhibits significant antihistamine activity by acting as an H1 receptor antagonist.
Pharmacokinetics
The pharmacokinetics of this compound mirrors that of carebastine, which has been studied in various populations. Key pharmacokinetic parameters include:
- Absorption : Rapidly absorbed after oral administration.
- Half-life : Approximately 10.6 to 12.5 hours post-administration of ebastine.
- Metabolism : Primarily metabolized by CYP2J2 and CYP3A4 into desalkylebastine and hydroxyebastine.
- Excretion : Renal excretion is significant, but studies indicate that renal impairment does not significantly alter the pharmacokinetics of carebastine .
Carebastine functions as an H1 receptor antagonist, blocking histamine's action at these receptors. This action leads to a reduction in allergic symptoms such as itching, sneezing, and nasal congestion. The compound's effectiveness has been demonstrated in both in vitro and in vivo studies:
- In vitro Studies : Carebastine inhibited the release of leukotrienes C4/D4 and prostaglandin D2 from stimulated cells, indicating its role in modulating inflammatory responses .
- In vivo Studies : In animal models (e.g., guinea pigs), carebastine showed dose-dependent inhibition of histamine-induced bronchospasm with an effective dose (ED50) significantly lower than that required for other antihistamines like terfenadine .
Case Study: Efficacy in Allergic Conditions
A clinical study involving patients with bronchial asthma highlighted the efficacy of ebastine (and consequently carebastine) in reducing serum eosinophil cationic protein (ECP) levels and improving peak expiratory flow rates (PEFR). Results showed:
- ECP Levels : Decreased from 25 mg/L to 16.3 mg/L (p < 0.0014).
- PEFR Improvement : Increased from 410.9 L/min to 440 L/min (p < 0.0189) in atopic patients .
Safety Profile
The safety profile of carebastine has been evaluated in various studies, indicating a favorable tolerance even among patients with renal impairment. No significant differences were observed in adverse events or pharmacokinetics between healthy subjects and those with varying degrees of renal function .
Comparative Analysis
The following table summarizes the biological activity and pharmacokinetic parameters of this compound compared to its parent compound ebastine:
Parameter | This compound | Ebastine |
---|---|---|
Active Form | Yes | Yes |
Half-life (h) | ~10.6 - 12.5 | ~15 |
Primary Metabolites | Desalkylebastine | Hydroxyebastine |
Mechanism | H1 receptor antagonist | H1 receptor antagonist |
Efficacy (ED50) | Lower than terfenadine | Higher than carebastine |
Renal Impact | Minimal changes | Minimal changes |
Properties
IUPAC Name |
2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butanoyl]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO4/c1-32(2,31(35)36)27-17-15-24(16-18-27)29(34)14-9-21-33-22-19-28(20-23-33)37-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-13,15-18,28,30H,9,14,19-23H2,1-2H3,(H,35,36)/i3D,5D,6D,10D,11D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHOVGYJHWQGCC-KILXEUBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C(=O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.